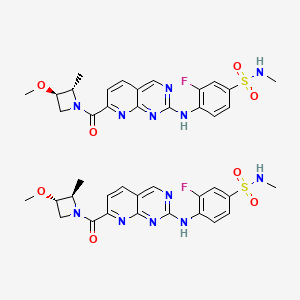
Amino-2-deoxy-D-galactose-15N (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-2-deoxy-D-galactose-15N (hydrochloride) is a nitrogen-15 labeled derivative of amino-2-deoxy-D-galactose hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrogen-15 isotope labeling allows for detailed studies of metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amino-2-deoxy-D-galactose-15N (hydrochloride) involves the incorporation of nitrogen-15 into the amino group of amino-2-deoxy-D-galactose. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful incorporation of the isotope.
Industrial Production Methods
Industrial production of amino-2-deoxy-D-galactose-15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity.
化学反应分析
Types of Reactions
Amino-2-deoxy-D-galactose-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Amino-2-deoxy-D-galactose-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of nitrogen-containing compounds.
Biology: Employed in studies of glycoprotein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of liver diseases and metabolic disorders.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of amino-2-deoxy-D-galactose-15N (hydrochloride) involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows researchers to track the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
相似化合物的比较
Similar Compounds
Amino-2-deoxy-D-galactose hydrochloride: The non-labeled version of the compound.
2-Amino-2-deoxy-D-glucose: Another amino sugar with similar properties but different applications.
D-Galactosamine hydrochloride: A related compound used in liver disease research.
Uniqueness
Amino-2-deoxy-D-galactose-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides enhanced capabilities for tracing and studying metabolic pathways. This makes it particularly valuable in research applications where detailed molecular insights are required.
属性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i7+1; |
InChI 键 |
CBOJBBMQJBVCMW-LRPWDTCCSA-N |
手性 SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
规范 SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)


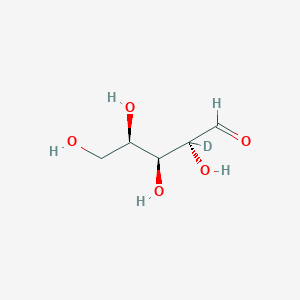
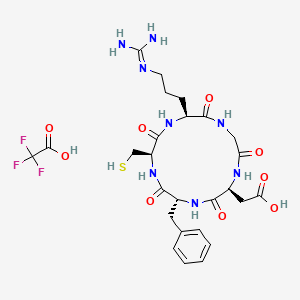

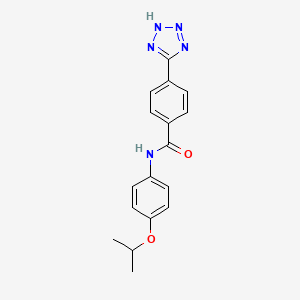
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)

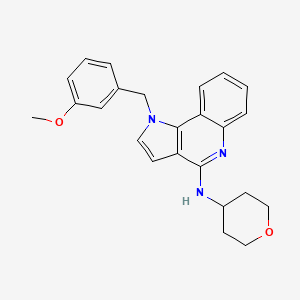

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
